3-Methyl-3H-imidazo[4,5-b]pyridine
CAS No.: 6688-61-5
Cat. No.: VC2357300
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-3H-imidazo[4,5-b]pyridine - 6688-61-5](/images/structure/VC2357300.png)
Specification
CAS No. | 6688-61-5 |
---|---|
Molecular Formula | C7H7N3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 3-methylimidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C7H7N3/c1-10-5-9-6-3-2-4-8-7(6)10/h2-5H,1H3 |
Standard InChI Key | XAUBEYHIVLSHOG-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1N=CC=C2 |
Canonical SMILES | CN1C=NC2=C1N=CC=C2 |
Introduction
Chemical Identity and Structure
3-Methyl-3H-imidazo[4,5-b]pyridine is a bicyclic heterocyclic compound consisting of an imidazole ring fused with a pyridine ring, with a methyl group attached to the nitrogen at position 3. This structural arrangement creates a planar aromatic system with specific electronic properties that contribute to its chemical reactivity and biological activities.
Basic Chemical Information
Property | Value |
---|---|
Molecular Formula | C₇H₇N₃ |
Molecular Weight | 133.15 g/mol |
CAS Registry Number | 36688-61-5 |
SMILES Notation | Cn1cnc2cccnc12 |
InChI | 1S/C7H7N3/c1-10-5-9-6-3-2-4-8-7(6)10/h2-5H,1H3 |
InChI Key | XAUBEYHIVLSHOG-UHFFFAOYSA-N |
The compound features a fused ring system where the imidazole and pyridine rings share a common bond. The methyl group is attached to one of the nitrogen atoms in the imidazole portion, specifically at position 3, giving rise to its nomenclature as 3-Methyl-3H-imidazo[4,5-b]pyridine .
Physical and Chemical Properties
3-Methyl-3H-imidazo[4,5-b]pyridine possesses distinct physical and chemical characteristics that influence its handling, storage, and application in research and development settings.
Chemical Properties and Reactivity
3-Methyl-3H-imidazo[4,5-b]pyridine demonstrates reactivity primarily at the 2-position (electrophilic substitution) and the 6-position (on the pyridine ring). The nitrogen atoms in the structure contribute to its basic character, which influences its solubility in acidic media and its ability to form salts .
The compound is classified as acutely toxic when ingested (Acute Tox. 4 Oral) and can cause serious eye damage (Eye Dam. 1), according to the Globally Harmonized System of Classification and Labeling of Chemicals .
Synthesis Methodologies
Several synthetic routes have been developed to access 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives, with varying efficiency and complexity.
Pyrolytic Cyclization Method
One of the early methods reported for the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine involves the thermal cyclization of azidopyridines. Specifically, the thermolysis of 3-azido-2-dimethylamino-pyridine has been documented to yield 3-Methyl-3H-imidazo[4,5-b]pyridine, albeit in low yields. This approach represents one of the traditional methods for accessing the core structure .
Metal-Catalyzed Cyclization
Modern approaches employ transition metal catalysis to achieve regioselective cyclization:
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Pd- or Cu-catalyzed regiospecific cyclization of 2-halo-3-acylaminopyridines with amines
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Pd-catalyzed amidation of 2-chloro-3-amino-substituted pyridines
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Cu- and Pd-catalyzed amidation reaction of 3-amino-N-Boc-4-chloropyridine using specialized ligands
One-Pot Tandem Process
Recent advancements have enabled more efficient syntheses through one-pot procedures. For example, a tandem process involving SNAr reaction–reduction–heterocyclization has been developed:
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SNAr reaction of 2-chloro-3-nitropyridine with amines in H₂O-IPA at 80°C
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In situ reduction with Zn/HCl
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Heterocyclization with aldehydes without isolation of intermediates
This methodology provides an eco-friendly approach with shorter reaction times and excellent yields.
Biological Activities and Applications
The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold and its derivatives exhibit a range of biological activities that have attracted significant interest in medicinal chemistry research.
Kinase Inhibition
One of the most prominent applications of 3H-imidazo[4,5-b]pyridine derivatives is as kinase inhibitors. Research has demonstrated that various substituted derivatives can effectively inhibit Aurora kinases, which are critical for cell division. For example, derivatives with substituents at the 7-position of the imidazo[4,5-b]pyridine scaffold have shown inhibitory activity against Aurora-A and Aurora-B kinases with IC₅₀ values in the nanomolar to low micromolar range .
Compound | Aurora-A IC₅₀ (μM) | Aurora-B IC₅₀ (μM) | Metabolic Stability (MLM/HLM% met/30 min) |
---|---|---|---|
14a | 0.036 | 0.296 | 72/72 |
14d | 0.035 | 0.075 | 35/37 |
14e | 0.014 | 0.017 | 97/95 |
14g | 0.018 | 0.032 | 53/38 |
These compounds also show varying degrees of metabolic stability, as measured by mouse liver microsomes (MLM) and human liver microsomes (HLM) .
Antimicrobial Properties
Some derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridine have displayed antimicrobial activity. Specifically, studies have tested various imidazo[4,5-b]pyridine derivatives for antibacterial activity against both Gram-negative (Escherichia coli and Klebsiella) and Gram-positive (Staphylococcus aureus) bacteria, although with limited potency at concentrations below 40 μM .
Additionally, derivatives of 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine have been investigated for antituberculotic activity, with some compounds showing promising results in in vitro studies .
Antifungal Activities
Novel imidazo[4,5-b]pyridine derivatives have demonstrated significant fungicidal activity. In particular, certain derivatives have shown effectiveness against Puccinia polysora, a fungal pathogen affecting corn crops. Compound 7b, a specific derivative, exhibited an EC₅₀ value of 4.00 mg/L, comparable to the commercial fungicide tebuconazole (2.00 mg/L) .
Key Derivatives and Structure-Activity Relationships
The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold has been extensively modified to generate derivatives with enhanced biological activities or specific physical properties. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for rational drug design.
Halogenated Derivatives
Halogen substitutions, particularly at the 2, 6, and 7 positions, have been widely explored:
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2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 30458-68-5) is a key intermediate in synthesis routes and has a molecular weight of 167.6 g/mol .
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6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine has been characterized crystallographically, showing a dihedral angle of 41.53(12)° between the imidazo[4,5-b]pyridine ring system and the methoxyphenyl ring .
These halogenated derivatives often serve as versatile intermediates for further functionalization through cross-coupling reactions.
Carboxylic Acid and Ester Derivatives
Carboxylic acid and ester functionalities at the 6-position provide handles for additional modification:
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Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS: 1171920-82-3) has a molecular weight of 191.19 g/mol .
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3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2) has a molecular weight of 177.16 g/mol .
These derivatives facilitate conjugation to other molecules through amide or ester bond formation, which is valuable for drug development and probe design.
Amino Derivatives
Amino-substituted derivatives offer opportunities for hydrogen bonding and increased water solubility:
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS: 1186310-95-1) has a molecular weight of 148.17 g/mol and differs from the parent compound in its ability to form hydrogen bonds (one donor, three acceptors) .
Structure-Activity Relationships
Analysis of various derivatives has revealed several important structure-activity relationships:
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Substitution at the 2-position significantly influences kinase selectivity profiles.
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Modifications at the 6 and 7 positions can enhance target engagement and metabolic stability.
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The methyl group at the N-3 position appears to be optimal for many biological activities, as it provides a balance between lipophilicity and molecular weight.
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Aryl substituents connected to the imidazo[4,5-b]pyridine core often improve potency against biological targets .
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